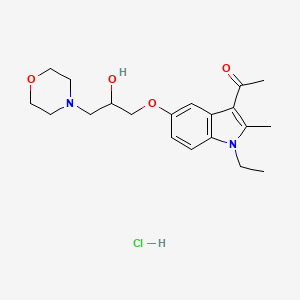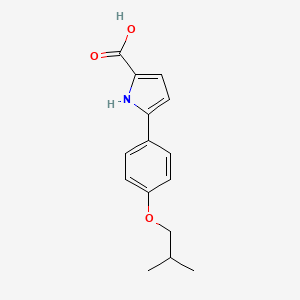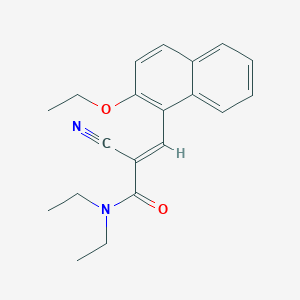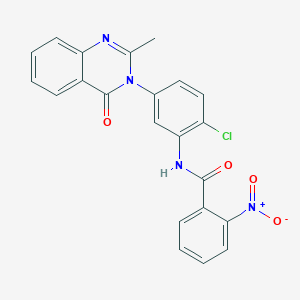![molecular formula C13H12F3N5 B2602464 5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine CAS No. 956795-58-7](/img/structure/B2602464.png)
5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine (PP) derivative . PP derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a lot of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
NMR Spectroscopy and X-ray Diffraction for Structural Elucidation : The use of NMR spectroscopy and X-ray diffraction analysis has been crucial in the structural correction of pyrazolo[1,5-a]pyrimidines. This includes the clarification of the nature of reaction products in the synthesis of 7-methyl-6-(pyrazol-3′-yl)pyrazolo[1,5-a]pyrimidines, highlighting the importance of diagnostic coupling constants and the revision of literature assignments for quaternary carbon resonances (Chimichi et al., 1994).
Synthesis of 6-Arylsubstituted Pyrazolo [1,5-a] Pyrimidines : The synthesis and characterization of new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives demonstrate the chemical versatility and potential for modification of this compound, which is critical in expanding its applications in various fields of research (Xu Li-feng, 2011).
Biological and Medicinal Research
Inhibition of Cancer Cell Proliferation : A derivative of pyrazolo[1,5-a]pyrimidine, specifically 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has shown effective inhibition on the proliferation of certain cancer cell lines, indicating its potential application in cancer research and therapy (Ju Liu et al., 2016).
Antimicrobial and Antifungal Activities : Some pyrazolo[1,5-a]pyrimidines have exhibited competitive antimicrobial activities comparable to standard antibacterial and antifungal drugs like tetracycline and clotrimazole. This underscores their potential use in developing new antimicrobial agents (A. Abdelhamid et al., 2016).
Chemical Reactivity and Synthesis Advances
Regioselective Synthesis and Bromination : The study of regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines offers insights into the compound's chemical reactivity, which is crucial for developing specific derivatives with targeted properties (M. Martins et al., 2009).
Mechanistic Elucidation in Chemical Reactions : Understanding the reaction mechanism of pyrazolo[1,5-a]pyrimidines, like the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, enhances the knowledge of their chemical behavior, essential for creating specific compounds for research purposes (S. Chimichi et al., 1996).
Mecanismo De Acción
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of certain cell lines .
Propiedades
IUPAC Name |
5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5/c1-7-4-8(2)21-11(18-7)5-10(19-21)9-6-17-20(3)12(9)13(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKILFUUCSXQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=C(N(N=C3)C)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2602383.png)

![(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2602386.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2602389.png)

![N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2602393.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2602397.png)

![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2602402.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2602403.png)
